molecular formula C23H32O2 B178107 1,3-Bis(4-(tert-butyl)phenoxy)propane CAS No. 102756-13-8

1,3-Bis(4-(tert-butyl)phenoxy)propane

Cat. No.: B178107
CAS No.: 102756-13-8
M. Wt: 340.5 g/mol
InChI Key: OKKFOUZFBQVZDH-UHFFFAOYSA-N
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Description

1,3-Bis(4-(tert-butyl)phenoxy)propane is a synthetic organic compound that belongs to the family of bisphenols. It is widely used in the manufacturing of polycarbonate plastics, epoxy resins, and other industrial products. This compound is known for its versatility and high perplexity, facilitating complex reactions and diverse applications ranging from drug synthesis to polymer design.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,3-Bis(4-(tert-butyl)phenoxy)propane typically involves the reaction of 4-tert-butylphenol with 1,3-dibromopropane under basic conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate in a solvent like acetone or dimethylformamide (DMF). The reaction proceeds via a nucleophilic substitution mechanism, where the phenoxide ion attacks the carbon atom of the dibromopropane, leading to the formation of the desired product.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient mixing and reaction completion. The product is then purified through distillation or recrystallization to achieve the desired purity levels.

Chemical Reactions Analysis

Types of Reactions

1,3-Bis(4-(tert-butyl)phenoxy)propane undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: The compound can undergo electrophilic aromatic substitution reactions, where the tert-butyl groups can be replaced by other substituents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Chlorine or bromine in the presence of a Lewis acid catalyst like aluminum chloride.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or alkanes.

    Substitution: Formation of halogenated derivatives.

Scientific Research Applications

1,3-Bis(4-(tert-butyl)phenoxy)propane has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block in the synthesis of complex organic molecules and polymers.

    Biology: Investigated for its potential as a ligand in biochemical assays and as a stabilizer in biological samples.

    Medicine: Explored for its potential use in drug delivery systems and as a component in pharmaceutical formulations.

    Industry: Utilized in the production of high-performance materials, coatings, and adhesives.

Comparison with Similar Compounds

Similar Compounds

    Bisphenol A: Another bisphenol compound used in the production of polycarbonate plastics and epoxy resins.

    1,3-Bis(4-hydroxyphenyl)propane: Similar structure but with hydroxyl groups instead of tert-butyl groups.

    4,4’-Methylenebis(2,6-di-tert-butylphenol): A related compound with methylene linkage and tert-butyl groups.

Uniqueness

1,3-Bis(4-(tert-butyl)phenoxy)propane is unique due to its specific structure, which imparts high thermal stability and resistance to oxidation. The presence of tert-butyl groups enhances its solubility in organic solvents and its ability to participate in a wide range of chemical reactions. This makes it a versatile compound with diverse applications in various fields .

Properties

IUPAC Name

1-tert-butyl-4-[3-(4-tert-butylphenoxy)propoxy]benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H32O2/c1-22(2,3)18-8-12-20(13-9-18)24-16-7-17-25-21-14-10-19(11-15-21)23(4,5)6/h8-15H,7,16-17H2,1-6H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OKKFOUZFBQVZDH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)OCCCOC2=CC=C(C=C2)C(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H32O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00367140
Record name 1,3-Bis(4-(tert-butyl)phenoxy)propane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00367140
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

340.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

102756-13-8
Record name 1,3-Bis(4-(tert-butyl)phenoxy)propane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00367140
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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